4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2-chlorobenzyl)-1-phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy group.
4-(2-methoxybenzyl)-1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with different positioning of the chlorobenzyl and methoxyphenyl groups.
Uniqueness
4-(2-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both chlorobenzyl and methoxyphenyl groups enhances its reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-14(11-13-7-3-4-8-15(13)19)18(22)21(20-12)16-9-5-6-10-17(16)23-2/h3-10,20H,11H2,1-2H3 |
InChI Key |
CJKXVHORGDIPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.